molecular formula C14H19NOS B7342944 2-cyclobutyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]propanamide

2-cyclobutyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]propanamide

Cat. No. B7342944
M. Wt: 249.37 g/mol
InChI Key: RCYFEXJXDWSIQL-COKTVNPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclobutyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of cyclopropyl amides and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]propanamide involves the inhibition of FAAH. FAAH is an enzyme that breaks down endocannabinoids, which are important signaling molecules in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can have a wide range of effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to have potential therapeutic benefits in the treatment of pain, inflammation, anxiety, and depression. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-cyclobutyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]propanamide in lab experiments is its high potency as an FAAH inhibitor. This makes it a useful tool for studying the effects of endocannabinoids in the body. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research on 2-cyclobutyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]propanamide. One area of interest is the potential therapeutic applications of this compound in the treatment of various diseases. Another area of interest is the development of new and more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.

Synthesis Methods

The synthesis of 2-cyclobutyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]propanamide involves the reaction of cyclobutylamine and (1R,2S)-(+)-cis-2,3-epoxycyclopropane in the presence of thiophene-2-carboxylic acid. The reaction is carried out under controlled conditions, and the yield of the product is high.

Scientific Research Applications

2-cyclobutyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]propanamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which has been shown to have a wide range of potential therapeutic benefits.

properties

IUPAC Name

2-cyclobutyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-9(10-3-2-4-10)14(16)15-13-7-12(13)11-5-6-17-8-11/h5-6,8-10,12-13H,2-4,7H2,1H3,(H,15,16)/t9?,12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYFEXJXDWSIQL-COKTVNPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)C(=O)NC2CC2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1CCC1)C(=O)N[C@@H]2C[C@H]2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.